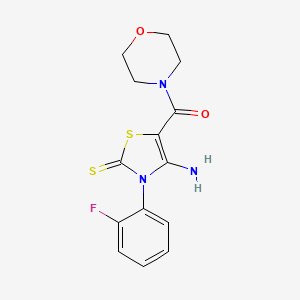

(4-Amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone

Descripción

(4-Amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring, a fluorophenyl group, and a morpholine moiety, making it a versatile molecule for research and development.

Propiedades

IUPAC Name |

[4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S2/c15-9-3-1-2-4-10(9)18-12(16)11(22-14(18)21)13(19)17-5-7-20-8-6-17/h1-4H,5-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESZYYIFOSWACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea. The fluorophenyl group can be introduced through a halogenation reaction, followed by a nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Using reducing agents like tin chloride or iron powder.

Substitution: : Using electrophiles like bromine or iodine in the presence of a catalyst.

Major Products Formed

Oxidation: : Thiazole sulfoxides or sulfones.

Reduction: : Amines.

Substitution: : Halogenated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe for studying biological systems, particularly those involving thiazole-containing compounds.

Medicine: : It has potential as a lead compound for drug development, especially in the areas of antimicrobial and anticancer agents.

Industry: : It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The thiazole ring can bind to metal ions, and the fluorophenyl group can enhance binding affinity to biological targets.

Comparación Con Compuestos Similares

This compound is unique due to its specific combination of functional groups. Similar compounds include:

Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.

Fluorophenyl compounds: : These compounds contain fluorophenyl groups but lack the thiazole or morpholine moieties.

Morpholine derivatives: : These compounds contain the morpholine ring but may have different core structures.

Actividad Biológica

The compound (4-Amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone represents a class of thiazole derivatives that have gained attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a thiazole ring, an amino group, and a morpholino group, which contribute to its biological properties. The fluorine atom on the phenyl ring may enhance lipophilicity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including the target compound. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Thiazole derivative A | Staphylococcus aureus | 32 | Bactericidal |

| Thiazole derivative B | Escherichia coli | 64 | Bacteriostatic |

| Thiazole derivative C | Candida albicans | 62.5 | Antifungal |

The compound showed moderate activity against various bacterial strains and fungi, indicating its potential use in treating infections caused by resistant pathogens .

Anticancer Activity

Research has also highlighted the anticancer properties of thiazole derivatives. A study conducted on a series of thiazole compounds revealed that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following findings were noted:

- Mechanism of Action : The compound was found to induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, demonstrating significant cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of thiazole derivatives, including the target compound, were evaluated for their antibacterial activity against multidrug-resistant strains. The results indicated that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of thiazole derivatives demonstrated that treatment with the target compound led to a significant reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis rates in treated tumors compared to controls.

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are closely related to their chemical structure. Modifications at various positions on the thiazole ring and substitutions on the phenyl moiety can significantly alter their potency. For instance:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.

- Morpholino Group : This group is believed to play a crucial role in enhancing solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.